molecular formula C11H12N2OS2 B5767348 6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-ethyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5767348
M. Wt: 252.4 g/mol
InChI Key: ODLOVJGPCXJVBF-UHFFFAOYSA-N
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Description

WAY-613982 is a compound known for its role as a CK2 inhibitor . CK2, or Casein Kinase 2, is an enzyme that plays a crucial role in various cellular processes, including cell growth and survival. Inhibiting CK2 has been a target for therapeutic interventions, particularly in cancer research.

Preparation Methods

The synthetic routes and reaction conditions for WAY-613982 are not widely documented in publicly available sources. general methods for synthesizing CK2 inhibitors often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

WAY-613982, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule. Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can be used.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-613982 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: As a CK2 inhibitor, WAY-613982 is used in studies to understand the role of CK2 in various biochemical pathways and to develop new synthetic methods for CK2 inhibitors.

    Biology: In biological research, WAY-613982 is used to study the effects of CK2 inhibition on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Medicine: WAY-613982 has potential therapeutic applications in the treatment of diseases such as cancer, where CK2 is often overexpressed. It is used in preclinical studies to evaluate its efficacy and safety as a potential drug candidate.

    Industry: In the pharmaceutical industry, WAY-613982 is used in the development of new drugs targeting CK2, contributing to the discovery of novel therapeutic agents.

Mechanism of Action

WAY-613982 exerts its effects by inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates various substrates involved in cell growth, survival, and apoptosis. By inhibiting CK2, WAY-613982 disrupts these cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of WAY-613982 include the ATP-binding site of CK2, where it competes with ATP to inhibit the enzyme’s activity.

Comparison with Similar Compounds

WAY-613982 can be compared with other CK2 inhibitors, such as CX-4945 and TBB (4,5,6,7-tetrabromobenzotriazole). While all these compounds inhibit CK2, they differ in their chemical structures, potency, and selectivity:

    CX-4945: This compound is a potent and selective CK2 inhibitor that has shown promising results in clinical trials for cancer treatment.

    TBB: This compound is a less selective CK2 inhibitor but is widely used in research due to its availability and cost-effectiveness.

WAY-613982 is unique in its specific binding affinity and inhibitory profile, making it a valuable tool in CK2-related research.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

6-ethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h3,6H,1,4-5H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLOVJGPCXJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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